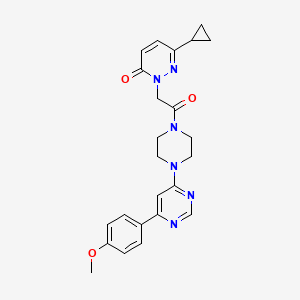
6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has gained attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N4O3 with a molecular weight of 446.5 g/mol. The structural complexity arises from the presence of multiple functional groups, including a piperazine moiety, pyrimidine, and pyridazine rings, which contribute to its biological activity.
Research indicates that compounds similar to this compound may act on various biological targets, including enzymes involved in lipid metabolism and neurodegenerative processes. For instance, studies have shown that pyrimidine derivatives can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to the biosynthesis of bioactive lipids that modulate emotional behavior and cognitive functions .
In Vitro Studies
In vitro assays have demonstrated that certain derivatives exhibit significant inhibitory activity against NAPE-PLD. For example, a related compound was reported to have an IC50 value of approximately 72 nM, indicating potent inhibition . The structure–activity relationship studies suggest that modifications to the piperazine and pyrimidine components can enhance or diminish biological activity.
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the neuroprotective effects of compounds similar to this compound). These studies often assess behavioral changes in response to stress or neurodegeneration, with results indicating potential benefits in managing conditions such as anxiety and depression .
Case Studies
- Neurodegenerative Disease Models : In a study assessing the effects of pyrimidine derivatives on amyloid-beta fibril formation associated with Alzheimer's disease, certain compounds demonstrated the ability to inhibit fibril formation significantly. This suggests a potential therapeutic role for similar compounds in neurodegenerative diseases .
- Emotional Behavior Modulation : Another study focused on the modulation of emotional behavior through the inhibition of NAPE-PLD by pyrimidine derivatives. The findings indicated that these compounds could alter lipid signaling pathways involved in mood regulation .
Structure–Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Piperazine ring | Essential for binding affinity |
| Methoxy group | Enhances lipophilicity and bioavailability |
| Cyclopropyl moiety | Contributes to selectivity against targets |
Studies indicate that specific substitutions can lead to a ten-fold increase in potency compared to unmodified analogs .
Properties
IUPAC Name |
6-cyclopropyl-2-[2-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-33-19-6-4-18(5-7-19)21-14-22(26-16-25-21)28-10-12-29(13-11-28)24(32)15-30-23(31)9-8-20(27-30)17-2-3-17/h4-9,14,16-17H,2-3,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLLRMORMYXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CN4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














